

An In-depth Technical Guide to the Thermochemical Properties of Antimony(III) Oxide

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Compound of Interest

Compound Name: **Antimony(III) oxide**

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Antimony(III) oxide (Sb_2O_3) is a compound of significant industrial importance, utilized in flame retardants, catalysts, pigments, and various other applications. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and the development of new materials. This guide provides a comprehensive overview of the core thermochemical data for **antimony(III) oxide**, details on its structural forms, and an outline of the experimental methodologies used to determine these properties.

Crystalline Forms of Antimony(III) Oxide

Antimony(III) oxide exists in two primary crystalline polymorphs at atmospheric pressure:

- Senarmontite (α - Sb_2O_3): A cubic crystal structure that is the thermodynamically stable form at temperatures below 843 K (570 °C).
- Valentinite (β - Sb_2O_3): An orthorhombic crystal structure, which is the stable form at higher temperatures.

The transition between these two forms is a key aspect of the thermochemistry of Sb_2O_3 .

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of **antimony(III) oxide**.

Table 1: Standard Molar Thermodynamic Properties at 298.15 K (25 °C)

Property	Value	Units	Citation
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	-709.74	kJ/mol	[1]
Standard Molar Entropy (S°)	124.05	J/(mol·K)	[1]
Molar Mass	291.52	g/mol	[2]

Table 2: Physical and Thermal Properties

Property	Value	Units	Citation
Melting Point	929	K	[3]
	656	°C	[3]
Boiling Point (sublimes)	1698	K	[3]
	1425	°C	[3]
Density (α -form, senarmontite)	5.2	g/cm³	[3]
Density (β -form, valentinite)	5.67	g/cm³	[3]
Heat of Vaporization	17.82	kcal/mol	[4]
Enthalpy of Melting	59	kJ/mol	[5]

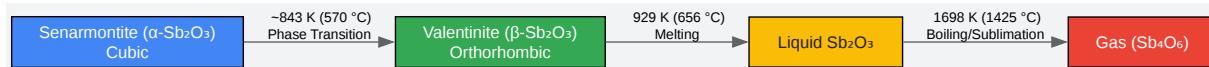
Table 3: Temperature-Dependent Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔfG°) of **antimony(III) oxide** has been determined as a linear function of temperature.[1][5]

Temperature Range (K)	State of Reactants/Product	Equation (ΔfG° in kJ/mol)	Citation
782 - 903.65	Sb (solid), Sb_2O_3 (solid)	$-679.82 + 0.235 \cdot T$	[1][5]
903.65 - 929.15	Sb (liquid), Sb_2O_3 (solid)	$-739.53 + 0.301 \cdot T$	[1][5]
929.15 - 1080	Sb (liquid), Sb_2O_3 (liquid)	$-682.21 + 0.239 \cdot T$	[1][5]

Phase Transitions and Thermal Behavior

Antimony(III) oxide undergoes several phase transitions upon heating. The cubic α -form (senarmontite) transforms into the orthorhombic β -form (valentinite) at approximately 843 K (570 °C).[3][6] Upon further heating, valentinite melts at 929 K (656 °C) and subsequently boils (sublimes) at 1698 K (1425 °C).[3] In the gaseous phase, it primarily exists as Sb_4O_6 molecules.[7][8]



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Phase transitions of **antimony(III) oxide**.

Experimental Protocols

The determination of the thermochemical properties of **antimony(III) oxide** involves sophisticated experimental techniques. While detailed, step-by-step protocols for Sb_2O_3 are not readily available in the surveyed literature, the principles of the key methodologies employed are described below.

4.1 Solid-Oxide Electrolyte EMF Technique

The electromotive force (EMF) method is a highly accurate technique for determining thermodynamic data.^[9] A solid-oxide electrolyte galvanic cell was used to obtain the thermodynamic properties of Sb_2O_3 in the temperature range of 782 to 1080 K.^{[1][5]}

- Principle: This method involves measuring the open-circuit voltage (EMF) of an electrochemical cell where the material of interest is one of the electrodes. The other electrode is a reference material with a known chemical potential. The electrolyte is a solid material that conducts specific ions (e.g., O^{2-} in the case of yttria-stabilized zirconia). The measured EMF is directly related to the Gibbs free energy of the cell reaction, from which other thermodynamic quantities like enthalpy and entropy can be derived.

A typical experimental setup for EMF measurements includes the electrochemical cell placed within a furnace for precise temperature control, and a high-impedance voltmeter to measure the EMF.^{[10][11]}

4.2 Knudsen Effusion Mass Spectrometry (KEMS)

The Knudsen effusion method coupled with mass spectrometry is a powerful technique for studying the equilibrium between condensed phases and their vapor at high temperatures.^[12] This method has been used to study the vaporization of antimony oxides.^[13]

- Principle: A sample is placed in a Knudsen cell, which is a small, heated container with a tiny orifice.^[12] The cell is heated in a high-vacuum chamber, allowing the vapor in equilibrium with the sample to effuse through the orifice, forming a molecular beam. This beam is then analyzed by a mass spectrometer to identify the gaseous species and determine their partial pressures. From the temperature dependence of these partial pressures, thermodynamic properties such as the enthalpy of sublimation or vaporization can be calculated using the Clausius-Clapeyron equation.^{[12][14][15]}

4.3 Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

- Principle: The sample and an inert reference are heated or cooled at a controlled rate. The temperature difference between the sample and the reference is measured as a function of temperature. When the sample undergoes a thermal transition, such as melting or a phase change, heat is either absorbed (endothermic) or released (exothermic), resulting in a temperature difference that is detected and quantified. This allows for the determination of transition temperatures and enthalpies. A general procedure involves weighing a small sample (typically 2-10 mg) into a pan, which is then sealed and placed in the DSC instrument along with an empty reference pan.[6][16] The instrument then runs a predefined temperature program.

4.4 Bomb Calorimetry

Bomb calorimetry is used to determine the heat of combustion of a substance.

- Principle: A known mass of the sample is placed in a strong, sealed container (the "bomb"), which is then filled with excess oxygen under pressure. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited, and the heat released by the combustion reaction raises the temperature of the bomb, the water, and the calorimeter. By measuring the temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated. This technique was employed to determine the heat of formation of antimony oxides by studying the combustion of antimony trimethyl.[17] A detailed procedure for a similar experiment involves assembling the calorimeter, adding a known volume of water, placing the sample in the bomb, pressurizing with oxygen, and then igniting the sample while monitoring the temperature change.[18]

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